Cas no 82668-99-3 (3',4'-methylenedioxy-3,5,6,7,8,5'-hexamethoxyflavone)

3',4'-Methylenedioxy-3,5,6,7,8,5'-hexamethoxyflavone is a polymethoxyflavone derivative characterized by its unique substitution pattern, featuring methylenedioxy and multiple methoxy functional groups. This structural complexity contributes to its potential as a bioactive compound, with applications in pharmaceutical and biochemical research. Its high degree of methoxylation enhances lipophilicity, which may improve membrane permeability and metabolic stability. The compound is of interest for studying structure-activity relationships in flavonoid-based therapeutics, particularly in areas such as anti-inflammatory or anticancer research. Its well-defined molecular structure also makes it suitable for use as a reference standard in analytical chemistry.
3',4'-methylenedioxy-3,5,6,7,8,5'-hexamethoxyflavone structure
82668-99-3 structure
Product Name:3',4'-methylenedioxy-3,5,6,7,8,5'-hexamethoxyflavone
CAS No:82668-99-3
MF:C22H22O10
MW:446.404087543488
CID:2000034
PubChem ID:15511896
Update Time:2025-06-09

3',4'-methylenedioxy-3,5,6,7,8,5'-hexamethoxyflavone Chemical and Physical Properties

Names and Identifiers

    • 3',4'-methylenedioxy-3,5,6,7,8,5'-hexamethoxyflavone
    • 3,3',5,6,7,8-hexamethoxy-4',5'-methylenedioxyflavone
    • 5-Me ether-5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone
    • 82668-99-3
    • 82669-01-0
    • 3,5,6,7,8,3'-Hexamethoxy-4',5'-methylenedioxyflavone
    • 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone
    • 3,5,6,7,8-pentamethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one
    • AKOS040763220
    • 3,5,6,7,8,3'-Hexamethoxy- 4',5'-methylenedioxyflavone
    • 4H-1-Benzopyran-4-one, 3,5,6,7,8-pentamethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)-
    • HDA66901
    • 5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone
    • Inchi: 1S/C22H22O10/c1-24-11-7-10(8-12-16(11)31-9-30-12)15-19(26-3)14(23)13-17(25-2)20(27-4)22(29-6)21(28-5)18(13)32-15/h7-8H,9H2,1-6H3
    • InChI Key: LWKSKTDPPVFJNO-UHFFFAOYSA-N
    • SMILES: O1C(=C(C(C2C(=C(C(=C(C1=2)OC)OC)OC)OC)=O)OC)C1=CC(=C2C(=C1)OCO2)OC

Computed Properties

  • Exact Mass: 446.12129689g/mol
  • Monoisotopic Mass: 446.12129689g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 711
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • Boiling Point: 645.9±55.0 °C(Predicted)

3',4'-methylenedioxy-3,5,6,7,8,5'-hexamethoxyflavone Security Information

3',4'-methylenedioxy-3,5,6,7,8,5'-hexamethoxyflavone Pricemore >>

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